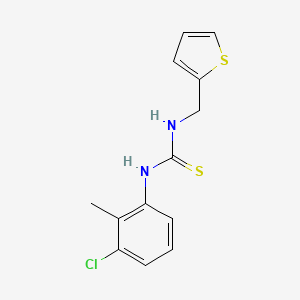
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea, also known as CCTT, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. CCTT is a thiourea derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it has been suggested that N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been found to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been found to inhibit the growth and proliferation of cancer cells. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. However, N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has some limitations. It is poorly soluble in water, which may limit its use in certain experiments. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea. One area of research is the development of more efficient synthesis methods for N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea. Another area of research is the study of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea in vivo to determine its potential therapeutic applications. Additionally, the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea needs to be further elucidated to fully understand its potential therapeutic benefits.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized through various methods, including the reaction of 3-chloro-2-methylbenzenamine with 2-thienylmethylisothiocyanate in the presence of a base. Another method involves the reaction of 3-chloro-2-methylbenzenamine with 2-thienylmethylisocyanate in the presence of a base and a reducing agent.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been shown to have potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S2/c1-9-11(14)5-2-6-12(9)16-13(17)15-8-10-4-3-7-18-10/h2-7H,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFJYCDTAMUZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)




![N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)

